molecular formula C11H21N5OS B166297 Methoprotryne CAS No. 841-06-5

Methoprotryne

Cat. No.: B166297
CAS No.: 841-06-5
M. Wt: 271.39 g/mol
InChI Key: DDUIUBPJPOKOMV-UHFFFAOYSA-N
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Description

Methoprotryne is a synthetic triazine herbicide primarily used to control annual and perennial grasses in various crops. It is known for its selective action, being absorbed through roots and foliage and translocated within the plant. This compound inhibits photosynthesis by targeting the photosystem II receptor site, making it effective in weed control .

Scientific Research Applications

Methoprotryne has several applications in scientific research:

Mechanism of Action

Target of Action

Methoprotryne is a selective herbicide that primarily targets the photosystem II receptor site in plants . This receptor site plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants.

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . It is absorbed through the roots and foliage of plants and is then translocated throughout the plant . By inhibiting electron transport, this compound disrupts the photosynthesis process, leading to the eventual death of the plant.

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of photosynthesis, leading to energy depletion and eventual plant death . On a cellular level, the inhibition of electron transport in photosystem II disrupts the balance of energy production and consumption, leading to cellular damage and death.

Safety and Hazards

Methoprotryne is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is recommended to immediately rinse with water .

Biochemical Analysis

Biochemical Properties

Methoprotryne functions as a selective herbicide, absorbed through the roots and foliage of plants. It is translocated within the plant and acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . This inhibition disrupts the photosynthetic process, leading to the death of the targeted weeds. This compound interacts with various biomolecules, including enzymes involved in the photosynthetic pathway. Specifically, it binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately halting the production of ATP and NADPH, which are crucial for plant growth .

Cellular Effects

This compound’s primary cellular effect is the inhibition of photosynthesis in plant cells. By binding to the D1 protein in the photosystem II complex, this compound disrupts the electron transport chain, leading to a decrease in ATP and NADPH production . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The lack of ATP and NADPH results in reduced energy availability, impairing the plant’s ability to synthesize essential biomolecules and ultimately leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex. This binding inhibits the transfer of electrons from water to plastoquinone, a crucial step in the photosynthetic electron transport chain . The inhibition of electron transfer prevents the formation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Additionally, the reduction in NADPH levels affects the Calvin cycle, further impairing the plant’s ability to fix carbon dioxide and produce glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on plants can be observed over time. Initially, the herbicide is absorbed and translocated within the plant, leading to the inhibition of photosynthesis. Over time, the lack of ATP and NADPH results in a decline in cellular function and growth . This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to environmental factors such as light and temperature . Long-term exposure to this compound can lead to persistent inhibition of photosynthesis and eventual plant death .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the herbicide can have varying impacts depending on the concentration used. At low doses, this compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . In animal models, high doses of this compound have been associated with toxicity, including potential damage to the liver and kidneys .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and detoxification. In plants, the herbicide is metabolized through processes such as hydroxylation and conjugation with glutathione . These metabolic pathways help to detoxify this compound and reduce its phytotoxic effects. Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases play a crucial role in the metabolism of this compound, facilitating its breakdown and elimination from the plant .

Transport and Distribution

This compound is transported and distributed within plants through the xylem and phloem . After absorption through the roots and foliage, the herbicide is translocated to various parts of the plant, including the leaves and stems. The distribution of this compound within the plant is influenced by factors such as the plant’s vascular system and the presence of transport proteins . The herbicide’s ability to move within the plant allows it to effectively target and inhibit photosynthesis in different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex . The herbicide’s targeting to the chloroplasts is facilitated by its chemical structure, which allows it to interact with the thylakoid membranes. Within the chloroplasts, this compound binds to the D1 protein in the photosystem II complex, disrupting the electron transport chain and inhibiting photosynthesis . This subcellular localization is critical for the herbicide’s mode of action and its effectiveness in controlling weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoprotryne is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation. The production facilities are equipped with reactors and separation units to handle the synthesis and purification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: Methoprotryne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methoprotryne is compared with other triazine herbicides such as atrazine, simazine, and propazine. While all these compounds share a similar mode of action, this compound is unique in its specific substituents, which confer distinct physicochemical properties and selectivity. For instance:

This compound’s unique chemical structure allows for specific applications and advantages in certain agricultural settings, making it a valuable tool in weed management .

Properties

IUPAC Name

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUIUBPJPOKOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040286
Record name Methoprotryne
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Molecular Weight

271.39 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Methoprotryne
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Solubility

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page.
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Density

1.186 g/cu cm @ 20 °C
Record name METHOPROTRYNE
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Vapor Pressure

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C
Record name Methoprotryne
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Mechanism of Action

Inhibits photosynthesis., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
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Color/Form

CRYSTALLINE SOLID, Colorless powder

CAS No.

841-06-5
Record name Methoprotryne
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Record name METHOPROTRYNE
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Melting Point

68-70 °C
Record name METHOPROTRYNE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Methoprotryne?

A: this compound, like other triazine herbicides, acts by inhibiting photosynthesis. [, , ] While the provided research doesn't delve into the precise molecular interactions, it's widely established that triazines bind to the D1 protein in photosystem II, disrupting electron transport and ultimately inhibiting plant growth. [, , ]

Q2: Can you elaborate on the analytical methods used to detect and quantify this compound?

A2: Several analytical methods have been employed to study this compound. These include:

  • Adsorptive Stripping Voltammetry: This electrochemical technique has proven effective in determining this compound concentrations at nanomolar levels. The method utilizes the adsorption of this compound onto a hanging mercury drop electrode, followed by voltammetric detection. []
  • Gas Chromatography: Coupled with a nitrogen-phosphorus detector (NPD), gas chromatography enables the simultaneous determination of this compound and other triazine herbicides in complex matrices like maize. This method involves extraction with acetonitrile and a cleanup step using a strong cation-exchange (SCX) solid-phase extraction cartridge. []
  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique offers high sensitivity and selectivity for analyzing this compound residues in various matrices, including forage and milk. []

Q3: What are the environmental implications of using this compound?

A: While effective in controlling weeds, the use of this compound raises concerns about its environmental fate and potential impact. The research highlights the adsorption of this compound by soil humic acids, indicating its potential for persistence in the environment. [] Further studies are crucial to assess its long-term effects on soil and water systems.

Q4: Does the structure of this compound influence its herbicidal activity?

A: The structure of triazine herbicides, including this compound, plays a crucial role in their activity. [, ] While specific Structure-Activity Relationship (SAR) data for this compound isn't provided in these papers, research suggests that modifications to the substituents on the triazine ring can significantly impact their binding affinity to the D1 protein, thereby affecting their herbicidal potency and selectivity. [, ]

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